molecular formula C11H11ClO B1335581 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone CAS No. 41202-24-8

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone

Cat. No.: B1335581
CAS No.: 41202-24-8
M. Wt: 194.66 g/mol
InChI Key: OJAALMGLOFSSHR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone typically involves the chlorination of 1-(2,3-dihydro-1H-inden-5-yl)ethanone. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone depends on its specific application. In proteomics research, it may interact with proteins or peptides, facilitating their identification and characterization. The molecular targets and pathways involved can vary based on the specific experimental setup and the nature of the proteins being studied .

Comparison with Similar Compounds

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.

Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAALMGLOFSSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406674
Record name 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41202-24-8
Record name 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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